![molecular formula C13H10BrNO3 B3052775 4-(Benzyloxy)-1-bromo-2-nitrobenzene CAS No. 4514-28-7](/img/structure/B3052775.png)
4-(Benzyloxy)-1-bromo-2-nitrobenzene
Overview
Description
4-(Benzyloxy)-1-bromo-2-nitrobenzene is a chemical compound that belongs to the nitrobenzene class of compounds. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. This compound is also used in scientific research for its unique properties and potential applications.
Scientific Research Applications
Tyrosinase Inhibition
4-(Benzyloxy)-1-bromo-2-nitrobenzene: has been investigated as a potential tyrosinase inhibitor. Tyrosinase is a key enzyme involved in melanogenesis—the process of melanin production. Melanin plays a crucial role in skin, hair, and eye color. Inhibiting tyrosinase can have applications in cosmetics, food, and pharmaceutical industries. Several chemical derivatives, including natural compounds and synthetic analogs, have been explored for their anti-melanogenic properties .
Asymmetric Synthesis and Catalysis
®-2-(4-(Benzyloxy)-3-nitrophenyl)oxirane: , a compound related to 4-(Benzyloxy)-1-bromo-2-nitrobenzene, has been used in asymmetric synthesis and catalysis. It serves as a chiral building block for the synthesis of biologically active compounds, including natural products and pharmaceuticals.
Depigmenting Agent
4-Benzyloxyphenol: , derived from 4-(Benzyloxy)-1-bromo-2-nitrobenzene, acts as a depigmenting agent. It has applications in skin care products, particularly for reducing hyperpigmentation and promoting even skin tone .
Total Synthesis of Neurotrophic Compounds
4-Benzyloxy-3-methoxybenzaldehyde: , another derivative of 4-(Benzyloxy)-1-bromo-2-nitrobenzene, has been utilized in the total synthesis of neurotrophic compounds. Notably, it played a role in the enantioselective total synthesis of (-)-talaumidin, a neurotrophic agent .
properties
IUPAC Name |
1-bromo-2-nitro-4-phenylmethoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c14-12-7-6-11(8-13(12)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSNHIPXNKPDPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593380 | |
Record name | 4-(Benzyloxy)-1-bromo-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-1-bromo-2-nitrobenzene | |
CAS RN |
4514-28-7 | |
Record name | 4-(Benzyloxy)-1-bromo-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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